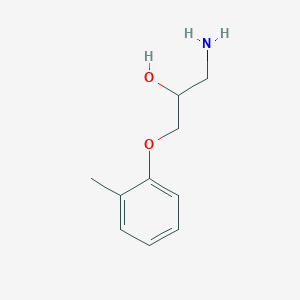

1-Amino-3-(2-methylphenoxy)propan-2-ol

Vue d'ensemble

Description

1-Amino-3-(2-methylphenoxy)propan-2-ol is an organic compound with the molecular formula C10H15NO2 It is characterized by the presence of an amino group, a phenoxy group, and a hydroxyl group attached to a propane backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Amino-3-(2-methylphenoxy)propan-2-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenol with epichlorohydrin to form 1-(2-methylphenoxy)-2,3-epoxypropane. This intermediate is then reacted with ammonia to yield the desired product. The reaction conditions typically involve the use of a solvent such as ethanol and a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the product .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Amino-3-(2-methylphenoxy)propan-2-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like sodium hydroxide (NaOH) and hydrochloric acid (HCl) are often employed.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenoxy derivatives.

Applications De Recherche Scientifique

1-Amino-3-(2-methylphenoxy)propan-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.

Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of 1-Amino-3-(2-methylphenoxy)propan-2-ol involves its interaction with specific molecular targets. It can act as a β-adrenergic receptor antagonist, blocking the effects of endogenous catecholamines like adrenaline and noradrenaline. This action leads to a decrease in heart rate and blood pressure, making it useful in the treatment of cardiovascular conditions .

Comparaison Avec Des Composés Similaires

- 1-Amino-3-(3-methylphenoxy)propan-2-ol

- 1-Amino-3-(4-methylphenoxy)propan-2-ol

- 1-Amino-3-(2-chlorophenoxy)propan-2-ol

Comparison: 1-Amino-3-(2-methylphenoxy)propan-2-ol is unique due to its specific substitution pattern on the phenoxy group, which can influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a compound of particular interest in medicinal chemistry .

Activité Biologique

1-Amino-3-(2-methylphenoxy)propan-2-ol is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly as a β-adrenergic receptor antagonist. This article explores its biological activity, mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H15NO2

- Molecular Weight : 181.23 g/mol

The compound features a phenoxy group , which is critical for its biological activity and interactions with various biomolecules. Its unique structure allows it to engage with specific receptors in the body, influencing physiological responses.

This compound primarily acts as a β-adrenergic receptor antagonist . This interaction leads to:

- Decreased heart rate : By blocking the effects of catecholamines like adrenaline and noradrenaline.

- Lowered blood pressure : Useful in treating hypertension and other cardiovascular conditions.

In addition to its antagonistic effects, the compound may also exhibit enzyme inhibition , impacting various biochemical pathways essential for cellular function .

1. Cardiovascular Effects

Research indicates that this compound can effectively manage conditions such as:

- Hypertension : By antagonizing β-receptors, it reduces vascular resistance.

- Angina Pectoris : Its ability to decrease heart workload makes it suitable for patients experiencing chest pain due to reduced blood flow.

2. Anti-inflammatory Properties

Preliminary studies suggest potential anti-inflammatory effects, making it a candidate for treating inflammatory diseases. The compound may inhibit the expression of matrix metalloproteinases (MMPs), which are involved in tissue remodeling during inflammation .

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1-Amino-3-(3-methylphenoxy)propan-2-ol | C10H15NO2 | Exhibits different pharmacokinetic properties due to structural variations. |

| 1-Amino-3-(4-chlorophenoxy)propan-2-ol | C10H14ClNO2 | Contains a chlorine substituent affecting receptor binding affinity. |

| 1-Amino-3-(phenoxy)propan-2-ol | C9H13NO2 | Simplest structure; serves as a baseline for comparison with more complex analogs. |

This table illustrates how variations in the phenoxy substituent can influence both the chemical reactivity and biological activity of these compounds.

Study on Cardiac Effects

A study published in a medical journal highlighted the efficacy of this compound in reducing heart rate and blood pressure in animal models. The results indicated significant improvements in cardiac function without major side effects, suggesting its potential as a therapeutic agent for heart diseases .

Inhibition of MMPs

Another research effort investigated the compound's role in inhibiting MMPs in osteoarthritis models. The findings demonstrated that treatment with this compound led to reduced expression of MMP13 and ADAMTS9, indicating its potential application in managing joint degenerative diseases .

Propriétés

IUPAC Name |

1-amino-3-(2-methylphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-8-4-2-3-5-10(8)13-7-9(12)6-11/h2-5,9,12H,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEWXUJSUQQMEGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.